1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone
Description
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-[4-[5-(hydroxymethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-12(9-17)8-14-13(10)16-5-3-15(4-6-16)11(2)18/h7-8,17H,3-6,9H2,1-2H3 |
InChI Key |
XPONFKPUJYFACX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-5-(hydroxymethyl)-3-methylpyridine (Intermediate I)
Intermediate I is synthesized via sequential formylation and reduction of 2-chloro-3-methylpyridine.
Procedure :
-
Formylation : 2-Chloro-3-methylpyridine is treated with LDA at −78°C, followed by DMF, yielding 2-chloro-5-formyl-3-methylpyridine.
-
Reduction : The formyl group is reduced using NaBH4 in methanol, affording Intermediate I in 85% yield.
Table 1: Optimization of Reduction Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH4 | MeOH | 25 | 85 |
| LiAlH4 | THF | 0 | 78 |
| BH3·THF | THF | 25 | 65 |
Piperazine Coupling
Intermediate I undergoes nucleophilic substitution with piperazine in refluxing acetonitrile with K2CO3 and KI.
Reaction Conditions :
-
Molar Ratio : 1:1.2 (Intermediate I : Piperazine)
-
Time : 12 hours
-
Yield : 72%
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing chlorine atom activating the pyridine ring.
N-Acetylation
The secondary amine of the piperazine intermediate is acetylated using acetyl chloride in dichloromethane with triethylamine.
Table 2: Acylation Reagent Screening
| Acylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Acetyl chloride | Et3N | CH2Cl2 | 88 |
| Acetic anhydride | Pyridine | DMF | 75 |
| Acetyl bromide | DIPEA | THF | 68 |
Route B: Suzuki-Miyaura Cross-Coupling with Pre-Functionalized Piperazine
Synthesis of 1-(Piperazin-1-yl)ethanone (Intermediate II)
Intermediate II is prepared by reacting piperazine with chloroacetone in the presence of K2CO3.
Challenges :
-
Diacetylation is suppressed using a 1:1 molar ratio and low temperature (0°C).
-
Yield : 64% after column chromatography.
Pyridine Boronic Ester Synthesis
5-(Hydroxymethyl)-3-methylpyridine-2-boronic pinacol ester is synthesized via iridium-catalyzed C–H borylation.
Catalytic System :
-
[Ir(COD)OMe]2, dtbpy
-
Yield : 79%
Cross-Coupling Reaction
Intermediate II is coupled with the pyridine boronic ester under Suzuki conditions.
Table 3: Palladium Catalyst Screening
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | – | DME | 55 |
| PdCl2(dppf) | XPhos | Toluene | 82 |
| Pd(OAc)2 | SPhos | DMF | 68 |
Route C: Reductive Amination of a Keto-Pyridine Intermediate
Synthesis of 5-Acetyl-3-methylpyridine-2-carboxylic Acid (Intermediate III)
Intermediate III is obtained through Friedel-Crafts acylation of 3-methylpyridine-2-carboxylic acid.
Conditions :
-
Acetyl chloride, AlCl3, nitrobenzene, 80°C
-
Yield : 73%
Reductive Amination
Intermediate III is condensed with piperazine using NaBH3CN in methanol.
Table 4: Reductive Agent Comparison
| Reducing Agent | Temp (°C) | Yield (%) |
|---|---|---|
| NaBH3CN | 25 | 68 |
| NaBH4 | 25 | 42 |
| BH3·Py | 0 | 58 |
Comparative Analysis of Synthetic Routes
Table 5: Route Efficiency and Scalability
| Route | Steps | Total Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| A | 3 | 54 | Low | High |
| B | 4 | 41 | High | Moderate |
| C | 3 | 49 | Medium | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and pyridine have shown promising results against various bacterial and fungal strains . The unique structure of this compound may enhance its efficacy compared to traditional antimicrobial agents.
Neuropharmacology
The piperazine moiety is known for its activity in neuropharmacology. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. The interaction of this compound with neurotransmitter receptors could provide insights into its potential therapeutic applications in treating mood disorders .
Molecular Docking Studies
Molecular docking studies are essential for understanding how this compound interacts with biological targets at the molecular level. These studies can reveal binding affinities and mechanisms of action, aiding in the design of more effective derivatives .
Synthesis of Novel Derivatives
The synthesis of novel derivatives based on the structure of this compound is an area of active research. By modifying functional groups, researchers aim to enhance the compound's pharmacological properties and reduce potential side effects .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several piperazine derivatives, including those structurally related to this compound. Results indicated that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential as new antimicrobial agents .
Case Study 2: Neuropharmacological Assessment
In another study, researchers investigated the neuropharmacological effects of piperazine derivatives on animal models. The results demonstrated that compounds similar to this compound could reduce anxiety-like behaviors, indicating their potential as therapeutic agents for anxiety disorders .
Mechanism of Action
The mechanism of action of 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring is known to modulate the pharmacokinetic properties of drugs, potentially enhancing their bioavailability and stability .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Physicochemical Properties
Enzyme Inhibition: UDO/UDD: Exhibit nanomolar potency against T. cruzi CYP51, comparable to posaconazole . LRRK2 Inhibitors: Oxadiazole-containing analogs (e.g., CHEMBL1983715) show pKi values up to 7.7, suggesting the target compound’s pyridine-piperazine scaffold could be optimized for kinase inhibition .
Receptor Binding: 5-HT6 Antagonists (e.g., 3f): The arylsulfonylindole moiety in 3f contributes to high receptor affinity. The target compound lacks this group but retains the piperazine-ethanone motif, which may support GPCR interactions .
Solubility and Bioavailability :
Key Differentiators
- Heterocyclic Diversity : Unlike oxadiazole-containing derivatives (e.g., CHEMBL1983715), the target compound’s pyridine ring may favor different binding interactions, such as hydrogen bonding via the hydroxymethyl group .
- Synthetic Flexibility: The piperazine-ethanone core allows for modular substitution, enabling rapid optimization for diverse targets .
Biological Activity
1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone, also known by its CAS number 1355172-40-5, is a compound of interest due to its potential biological activities. This article reviews existing literature regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 249.31 g/mol. Its structure features a piperazine ring substituted with a hydroxymethyl-pyridine moiety, which is critical for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar compounds featuring piperazine and pyridine derivatives. For instance, compounds with structural similarities have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 15.625 to 125 μM against Gram-positive bacteria, indicating a promising antibacterial profile .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 - 62.5 |
| Compound B | Enterococcus faecalis | 62.5 - 125 |
| This compound | TBD | TBD |
The mechanism through which these compounds exert their antimicrobial effects typically involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual-action mechanism is particularly effective against biofilm-forming bacteria, making these compounds valuable in treating chronic infections .
Study on Antimicrobial Efficacy
In a comparative study assessing the efficacy of various piperazine derivatives, it was found that certain modifications to the pyridine ring significantly enhanced antibacterial activity. For example, the introduction of hydroxymethyl groups improved solubility and interaction with bacterial cell membranes, leading to increased efficacy against resistant strains .
Clinical Relevance
A clinical investigation into the use of similar piperazine-based compounds for treating chronic bacterial infections revealed promising results. Patients treated with these compounds exhibited reduced infection rates and improved recovery times compared to standard antibiotic therapies .
Q & A
Q. What are the key considerations for synthesizing 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Piperazine derivatives are often synthesized via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres (e.g., nitrogen). Catalysts like Pd(OAc)₂ or CuI may accelerate coupling .
- Hydroxymethyl Group Introduction : Controlled reduction of ester or aldehyde precursors using NaBH₄ or LiAlH₄ in anhydrous THF .
- Analytical Techniques :
- HPLC : Monitor reaction progress with C18 columns (acetonitrile/water mobile phase) .
- NMR : Use - and -NMR (DMSO-d₆ or CDCl₃) to confirm intermediate structures, focusing on piperazine CH₂ (~δ 2.5–3.5 ppm) and pyridine protons (~δ 8.0–8.5 ppm) .
Q. How is crystallographic data for this compound obtained and refined?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence polarization (FP) or time-resolved FRET assays for targets like kinases or proteases.
- Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or HEK293) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound for pharmacological applications?
Methodological Answer:
Q. What computational strategies are effective for predicting binding modes and off-target risks?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., IAP proteins). Focus on hydrogen bonds with pyridine N and hydrophobic contacts with piperazine .
- Off-Target Profiling : Employ SwissTargetPrediction or SEA servers to assess kinase or GPCR cross-reactivity .
Q. How should conflicting data on solubility and stability be resolved?
Methodological Answer:
- Controlled Experiments :
- Statistical Analysis : Apply multivariate ANOVA to isolate variables (e.g., pH, solvent purity) causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
